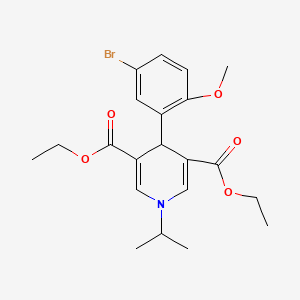
N-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)thiourea
Übersicht
Beschreibung
N-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)thiourea, also known as DMTU, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DMTU belongs to the class of thiourea derivatives and has been studied for its antioxidant and anti-inflammatory properties.
Wirkmechanismus
N-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)thiourea acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It can react with these species and prevent them from causing oxidative damage to cells and tissues. This compound also inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the production of inflammatory mediators. This dual mechanism of action makes this compound a potential therapeutic agent for the treatment of oxidative stress and inflammation-related diseases.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of ROS and RNS in cells and tissues. This compound also inhibits the production of inflammatory mediators such as nitric oxide and prostaglandins. In addition, this compound has been reported to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to administer in some experiments. In addition, this compound can react with other compounds in the cell culture medium, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)thiourea. One direction is to investigate its potential therapeutic applications in various diseases. This compound has shown promising results in animal models of cancer, diabetes, and neurodegenerative diseases, and further studies are needed to determine its efficacy in humans. Another direction is to investigate the optimal dosage and administration route of this compound. The effects of this compound on different cell types and tissues also need to be studied. Finally, the development of more soluble and stable forms of this compound can improve its utility in experiments.
Conclusion:
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic applications. It has been studied for its antioxidant and anti-inflammatory properties and has shown promising results in animal models of various diseases. This compound acts as a scavenger of ROS and RNS and inhibits the production of inflammatory mediators. It has several advantages for lab experiments, but also has some limitations. Further studies are needed to determine the optimal dosage, administration route, and efficacy of this compound in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-12(9(2)17-16-8)15-13(19)14-10-6-4-5-7-11(10)18-3/h4-7H,1-3H3,(H,16,17)(H2,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQRXNRGXCOHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=S)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4705783.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4705788.png)

![N-[(4-isopropylcyclohexyl)carbonyl]valine](/img/structure/B4705804.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4705811.png)

![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)



![N-[4-(4-morpholinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4705857.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4705862.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4705870.png)
